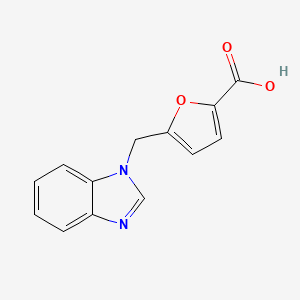

5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid is a heterocyclic compound that combines the structural features of benzimidazole and furoic acid Benzimidazole is known for its wide range of biological activities, while furoic acid is a derivative of furan, a five-membered aromatic ring with one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid typically involves the condensation of benzimidazole with a furoic acid derivative. One common method is the reaction of benzimidazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid.

Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid have shown efficacy against various viruses, including Bovine Viral Diarrhea Virus and Rotavirus. Specific derivatives have been noted for their potency, with some achieving an effective concentration (EC50) as low as 1.11 mM against BVDV .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of benzimidazole derivatives has been extensively studied. Compounds related to this compound have demonstrated remarkable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, certain derivatives exhibited IC50 values in the nanomolar range, indicating strong anti-inflammatory effects compared to standard drugs like diclofenac .

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer properties. Studies have shown that specific compounds can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanisms often involve the modulation of key signaling pathways associated with cell growth and apoptosis .

Synthesis of Furan Derivatives

This compound can be synthesized through novel catalytic methods involving furan derivatives. Recent studies have reported efficient microwave-assisted synthesis techniques that allow for the formation of amides and esters containing furan rings under mild conditions. This method enhances yields while minimizing reaction times compared to traditional methods .

Oxidation Reactions

The compound plays a role in oxidation reactions where furfural is converted to furoic acid using ruthenium-based catalysts. These reactions are significant for producing furoic acid from renewable resources, showcasing the compound's utility in green chemistry applications .

Polymer Synthesis

This compound has potential applications as a monomer in high-performance polymers. Research into its polymerization properties indicates that it can be used to create materials with enhanced thermal stability and mechanical strength, making it suitable for various industrial applications .

| Application Area | Details |

|---|---|

| Pharmaceuticals | Antiviral, anti-inflammatory, anticancer activities |

| Catalysis | Synthesis of furan derivatives, oxidation reactions |

| Materials Science | Polymer synthesis with enhanced properties |

Case Study 1: Antiviral Efficacy

In a study focusing on antiviral agents derived from benzimidazole, a library of compounds was screened against BVDV. The results highlighted that specific structural modifications led to increased antiviral activity, underscoring the importance of chemical structure in drug design .

Case Study 2: Anti-inflammatory Properties

A series of benzimidazole derivatives were tested for their COX inhibitory activity. The findings revealed that certain compounds not only inhibited COX enzymes effectively but also reduced edema significantly in animal models compared to standard treatments .

Case Study 3: Catalytic Applications

Research on the catalytic oxidation of furfural demonstrated that using this compound as a catalyst resulted in high yields of furoic acid under optimized conditions. This process exemplifies the compound's role in sustainable chemical transformations .

Mecanismo De Acción

The mechanism of action of 5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid is primarily related to its interaction with biological macromolecules. The benzimidazole ring can bind to DNA or proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The furoic acid moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparación Con Compuestos Similares

- 2-(1H-Benzimidazol-1-yl)acetic acid

- 5-(1H-Benzimidazol-1-ylmethyl)-2-thiophenecarboxylic acid

- 2-(1H-Benzimidazol-1-yl)benzoic acid

Comparison: 5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid is unique due to the presence of both benzimidazole and furoic acid moieties. This combination provides a distinct set of chemical and biological properties. Compared to 2-(1H-Benzimidazol-1-yl)acetic acid, it has a more rigid structure due to the furan ring, which may enhance its binding affinity to biological targets. The presence of the furoic acid moiety also differentiates it from 5-(1H-Benzimidazol-1-ylmethyl)-2-thiophenecarboxylic acid, which contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.

Actividad Biológica

5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzimidazole moiety linked to a furoic acid structure. This combination may enhance its interaction with biological targets due to the ability of both functional groups to participate in hydrogen bonding and π-π stacking interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. In vitro evaluations have shown significant antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml | Standard Drug MIC µg/ml |

|---|---|---|

| Staphylococcus aureus | 50 | 100 (Ampicillin) |

| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |

| Klebsiella pneumoniae | 25 | 50 (Chloramphenicol) |

These results indicate that the compound exhibits comparable or superior antibacterial activity relative to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Notably, it has shown effectiveness against Candida albicans, with an MIC of 250 µg/ml compared to the standard drug griseofulvin (MIC = 500 µg/ml). Certain derivatives of benzimidazole have demonstrated even more potent antifungal effects, with MIC values as low as 25 µg/ml against various fungal strains .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been investigated. Studies have reported that certain compounds within this class inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for bacterial survival or cancer cell proliferation.

- DNA Interaction : The structural features allow for potential intercalation between DNA bases, disrupting replication processes.

- Receptor Modulation : It may modulate receptor activity involved in cellular signaling pathways, affecting growth and survival .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

- Antiviral Applications : Research on similar compounds indicates their potential as antiviral agents against respiratory syncytial virus (RSV), showcasing their broad-spectrum applicability .

- Combination Therapies : Studies suggest that combining benzimidazole derivatives with conventional antibiotics enhances efficacy and reduces resistance development in bacterial infections .

Propiedades

IUPAC Name |

5-(benzimidazol-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-13(17)12-6-5-9(18-12)7-15-8-14-10-3-1-2-4-11(10)15/h1-6,8H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDKWKRXGFXJBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.